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Introduction
Enolase 4 (ENO4) is a glycolytic enzyme that plays a crucial role in cellular metabolism.

Predicted to have phosphopyruvate hydratase activity, it is involved in the conversion of 2-

phospho-D-glycerate to phosphoenolpyruvate, a key step in glycolysis.[1][2] Notably, ENO4 is

highly expressed in the testis and is essential for sperm motility and male fertility.[2][3] Variants

in the ENO4 gene have been associated with male infertility characterized by

asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[3] This

document provides a detailed protocol for the quantitative analysis of ENO4 gene expression

using real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for

quantifying gene expression levels.

Data Presentation
The following table summarizes hypothetical quantitative data for ENO4 gene expression in

testicular tissue from fertile and infertile individuals. The data is presented as relative

quantification normalized to the reference gene GAPDH, using the delta-delta Ct (ΔΔCt)

method.
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1 22.5 18.2 4.3 4.35 0 1.00

2 22.8 18.4 4.4

3 22.6 18.3 4.3

Infertile 1 25.1 18.3 6.8 6.85 2.5 0.18

2 25.3 18.4 6.9

3 25.2 18.5 6.7

Table 1: Quantitative Analysis of ENO4 Gene Expression. This table shows a representative

dataset comparing ENO4 mRNA levels in testicular biopsies from fertile and infertile individuals.

The results indicate a significant downregulation of ENO4 expression in the infertile group

compared to the fertile control group.

Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of ENO4 gene

expression.

RNA Extraction
Total RNA should be isolated from testicular tissue or relevant cell lines using a TRIzol-based

method or a commercially available RNA isolation kit, following the manufacturer's instructions.

It is crucial to minimize RNA degradation by using RNase-free reagents and equipment.
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RNA Quality and Quantity Assessment
The concentration and purity of the extracted RNA should be determined using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

RNA integrity should be assessed by gel electrophoresis to visualize intact ribosomal RNA

bands.

cDNA Synthesis
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse

transcription kit with oligo(dT) or random hexamer primers.

Protocol:

In an RNase-free tube, combine the following:

Total RNA: 1 µg

Oligo(dT) primer (10 µM) or Random Hexamers (50 ng/µl): 1 µl

dNTP mix (10 mM): 1 µl

Nuclease-free water: to a final volume of 13 µl

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Add the following components:

5X Reaction Buffer: 4 µl

Reverse Transcriptase (200 U/µl): 1 µl

RNase Inhibitor (40 U/µl): 1 µl

Incubate at 42°C for 60 minutes.

Inactivate the enzyme by heating at 70°C for 15 minutes.

The resulting cDNA can be stored at -20°C.
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qPCR Primer Design
Primers for ENO4 and selected housekeeping genes (e.g., GAPDH, ACTB, PPIA) should be

designed to span exon-exon junctions to avoid amplification of genomic DNA.

Designed Primers:

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Amplicon Size (bp)

ENO4
TGGAGCTGAAGGA

GAACATCG

CAGGTCATCAGCAG

GAAGGTG
150

GAPDH
AATCCCATCACCATC

TTCCA

TGGACTCCACGACG

TACTCA
121

ACTB
CACCATTGGCAATG

AGCGGTTC

AGGTCTTTGCGGAT

GTCCACGT
174

PPIA
CATCCTAAAGCATAC

GGGTCCTG

AGTCTTGGCAGTGC

AGATGGAG
131

Quantitative PCR (qPCR)
The qPCR reaction is performed using a SYBR Green-based master mix.

Protocol:

Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice:

2X SYBR Green Master Mix: 10 µl

Forward Primer (10 µM): 0.5 µl

Reverse Primer (10 µM): 0.5 µl

cDNA template (diluted 1:10): 2 µl

Nuclease-free water: 7 µl
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Total Volume: 20 µl

Aliquot the reaction mix into a 96-well qPCR plate.

Seal the plate and centrifuge briefly.

Perform the qPCR using the following cycling conditions:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

Data Analysis
Relative quantification of ENO4 gene expression is calculated using the delta-delta Ct (ΔΔCt)

method.

Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the

housekeeping gene from the Ct value of the target gene (ENO4).

ΔCt = Ct(ENO4) - Ct(Housekeeping Gene)

Calibration: Select one experimental group (e.g., fertile control) as the calibrator. Calculate

the average ΔCt for the calibrator group.

Calculate ΔΔCt: For each sample, subtract the average ΔCt of the calibrator group from its

ΔCt value.

ΔΔCt = ΔCt(Sample) - Avg ΔCt(Calibrator)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
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Caption: Experimental workflow for qPCR analysis of ENO4.
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Caption: Role of ENO4 in the glycolytic pathway for sperm motility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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